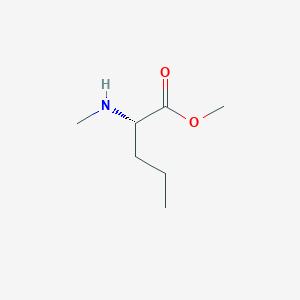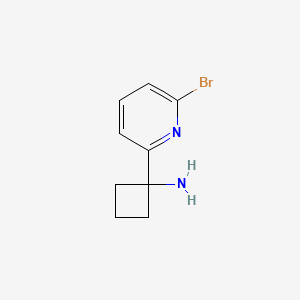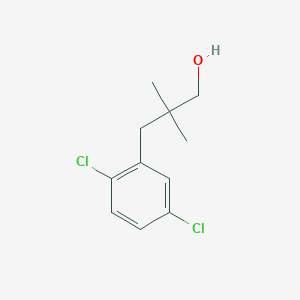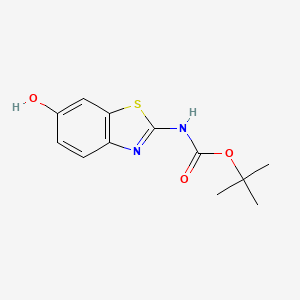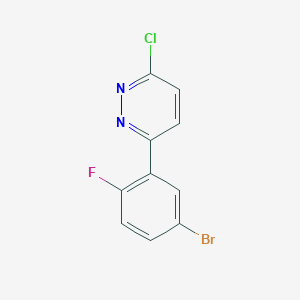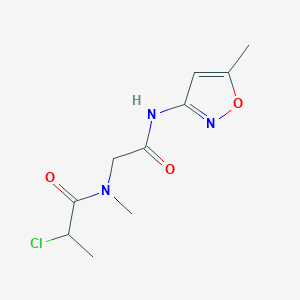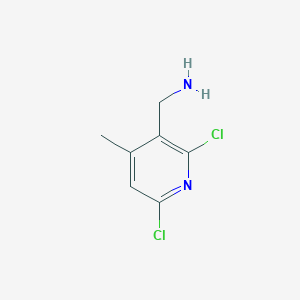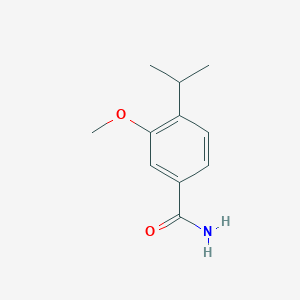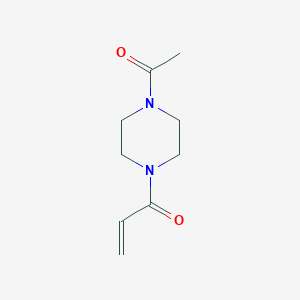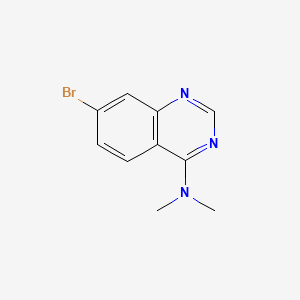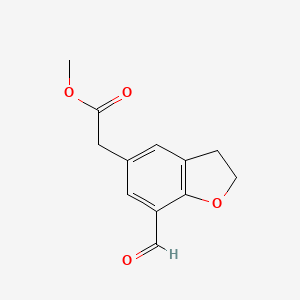
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl and cyclobutyl groups in its structure imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol typically involves the reaction of a trifluoromethyl ketone with a cyclobutylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The cyclobutylidene moiety may contribute to the compound’s stability and reactivity, facilitating its binding to enzymes or receptors.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and cyclobutylidene groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C7H9F3O |
|---|---|
分子量 |
166.14 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C7H9F3O/c1-4-2-5(3-4)6(11)7(8,9)10/h5-6,11H,1-3H2 |
InChI 键 |
PKZUFYJWJQCMFP-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)

